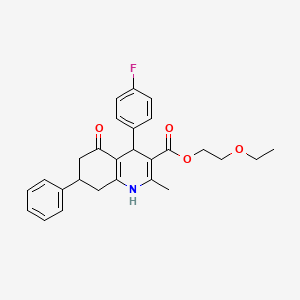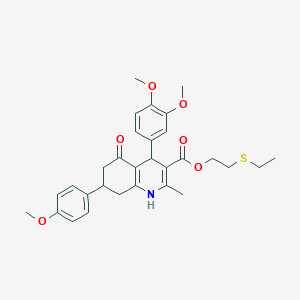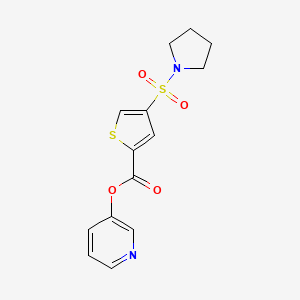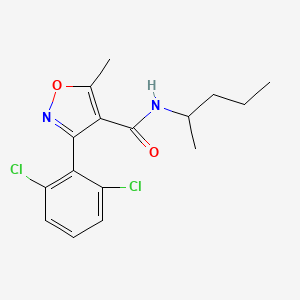![molecular formula C22H31N3O5 B5161824 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
作用機序
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide selectively targets mutated forms of EGFR, which are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has been shown to have a potent anti-tumor effect in preclinical studies, with significant reductions in tumor size and prolonged survival in animal models. In clinical trials, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR T790M mutation.
実験室実験の利点と制限
One of the main advantages of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide in lab experiments is its high potency and selectivity for mutated forms of EGFR. This makes it an ideal tool for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide is its irreversible binding to EGFR, which can make it difficult to study the downstream signaling pathways that are affected by EGFR inhibition.
将来の方向性
There are several future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide. One area of focus is the development of combination therapies that can enhance the anti-tumor effect of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide. Another area of interest is the identification of biomarkers that can predict response to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide, which could help to personalize treatment for patients with NSCLC. Finally, there is ongoing research on the development of next-generation EGFR TKIs that can overcome resistance to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide and other current therapies.
合成法
The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of a piperidine intermediate, which is then reacted with a benzoyl chloride to form the benzamide intermediate. Finally, the azepanone intermediate is synthesized and reacted with the benzamide intermediate to form the final compound.
科学的研究の応用
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. In addition, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has also been shown to have a favorable safety profile, with fewer side effects than other EGFR TKIs.
特性
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-29-15-11-20(26)25-13-9-18(10-14-25)30-17-7-5-16(6-8-17)21(27)24-19-4-2-3-12-23-22(19)28/h5-8,18-19H,2-4,9-15H2,1H3,(H,23,28)(H,24,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTIDJSYYUQXFE-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N[C@H]3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)


![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)
![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)


![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)